molecular formula C17H12N2OS4 B2477256 1,3-Bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-one

1,3-Bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-one

Cat. No.: B2477256
M. Wt: 388.6 g/mol
InChI Key: BWTBZOLHOSVREZ-UHFFFAOYSA-N
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Description

1,3-bis(1,3-benzothiazol-2-ylthio)acetone is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis(1,3-benzothiazol-2-ylthio)acetone typically involves the condensation of 2-aminobenzenethiol with acetone under specific reaction conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the benzothiazole ring. Common synthetic methods include:

Industrial Production Methods

Industrial production of benzothiazole derivatives, including 1,3-bis(1,3-benzothiazol-2-ylthio)acetone, often employs large-scale condensation and cyclization reactions. These processes are optimized for high yield and purity, using advanced techniques such as microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

1,3-bis(1,3-benzothiazol-2-ylthio)acetone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiazole derivatives .

Scientific Research Applications

1,3-bis(1,3-benzothiazol-2-ylthio)acetone has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and neuroprotective effects.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 1,3-bis(1,3-benzothiazol-2-ylthio)acetone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis(1,3-benzothiazol-2-ylthio)acetone is unique due to its specific structure, which imparts distinct chemical reactivity and biological activity. Its dual benzothiazole moieties enhance its potential as a versatile compound in various scientific and industrial applications .

Properties

IUPAC Name

1,3-bis(1,3-benzothiazol-2-ylsulfanyl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2OS4/c20-11(9-21-16-18-12-5-1-3-7-14(12)23-16)10-22-17-19-13-6-2-4-8-15(13)24-17/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWTBZOLHOSVREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCC(=O)CSC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2OS4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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